molecular formula C24H24N6O B12256688 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

Cat. No.: B12256688
M. Wt: 412.5 g/mol
InChI Key: WOPOKMGUSHRWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that features a combination of pyrazole, piperidine, pyridine, and naphthyridine moieties

Properties

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C24H24N6O/c1-16-13-22(29(2)28-16)24(31)30-11-7-18(8-12-30)21-4-3-19-14-20(15-26-23(19)27-21)17-5-9-25-10-6-17/h3-6,9-10,13-15,18H,7-8,11-12H2,1-2H3

InChI Key

WOPOKMGUSHRWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)C5=CC=NC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with pyridine and naphthyridine derivatives. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-fluoro-pyrazole-4-carbonyl fluoride
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]pyrazole-4-boronic acid pinacol ester

Uniqueness

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is unique due to its combination of multiple heterocyclic moieties, which imparts distinct chemical and biological properties.

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